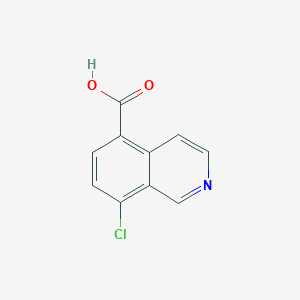

8-Chloroisoquinoline-5-carboxylic acid

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. amerigoscientific.com Its structural rigidity and the presence of a nitrogen atom confer specific electronic and steric properties that make it an ideal framework for the design of biologically active molecules and functional materials. mdpi.com In the realm of medicinal chemistry, the isoquinoline motif is found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, and antitumor properties. nih.govmdpi.com The ability of the isoquinoline nucleus to interact with various biological targets has cemented its status as a cornerstone in drug discovery. researchgate.net Furthermore, in materials science, isoquinoline derivatives are being explored for their potential in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials due to their unique photophysical properties. acs.org

Strategic Importance of Halogenated Carboxylic Acids within Heterocyclic Systems

The strategic incorporation of halogen atoms and carboxylic acid functional groups into heterocyclic systems is a powerful tool for modulating the physicochemical and biological properties of molecules. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Chlorine, in particular, can alter the electronic distribution within a molecule, thereby affecting its reactivity and intermolecular interactions.

The carboxylic acid group, on the other hand, is a versatile functional handle that can participate in hydrogen bonding, act as a proton donor, and be readily converted into other functional groups. In drug design, the presence of a carboxylic acid can enhance a molecule's solubility and ability to interact with specific amino acid residues in a protein's active site. The combination of a halogen and a carboxylic acid on a heterocyclic core, therefore, offers a rich design space for the development of new chemical entities with tailored properties.

Overview of Research Trajectories for 8-Chloroisoquinoline-5-carboxylic Acid

While the broader class of isoquinolines has been extensively studied, dedicated research on this compound appears to be more nascent. Based on available scientific literature, this compound is primarily recognized as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom at the 8-position and a carboxylic acid at the 5-position, makes it a desirable intermediate for the synthesis of more complex isoquinoline derivatives. Current research trajectories involving this compound are largely centered on its utility in the construction of novel molecular scaffolds for potential applications in medicinal chemistry and materials science. As a readily available starting material, it holds promise for the generation of libraries of substituted isoquinolines for biological screening and the development of new functional materials.

Detailed Research Findings

Due to the limited specific research on this compound, this section will focus on the available physicochemical data for the compound and discuss the general synthesis and biological activities of related chlorinated isoquinoline and quinoline (B57606) carboxylic acids to provide a relevant scientific context.

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound, primarily sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 945470-53-1 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

This data is based on information from chemical suppliers and may not have been independently verified by peer-reviewed research.

Synthesis of Related Chlorinated Isoquinoline Carboxylic Acids

For instance, the synthesis of various substituted isoquinolines can be achieved through palladium-catalyzed coupling reactions, which allow for the convergent assembly of complex molecules from simpler starting materials. pnas.org Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are also employed, though they are often limited to electron-rich systems. researchgate.net The synthesis of chlorinated isoquinolines can be achieved by using chlorinated starting materials or by direct chlorination of the isoquinoline core, although controlling the regioselectivity of such reactions can be challenging.

Biological and Pharmacological Activities of Related Compounds

The biological activities of this compound have not been extensively reported. However, the broader class of chlorinated isoquinoline and quinoline derivatives has shown a range of biological activities. nih.gov For example, some halogenated isoquinoline derivatives have been investigated for their antimicrobial and antifungal properties. nih.gov The presence of a chlorine atom can enhance the biological activity of the parent compound.

Furthermore, isoquinoline-3-carboxylic acid derivatives have been explored as potential anti-tumor agents. nih.gov The carboxylic acid moiety in these compounds can act as a key pharmacophore, enabling interactions with biological targets. It is plausible that this compound could serve as a precursor to novel compounds with interesting pharmacological profiles, but further research is needed to establish its specific biological effects.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXXRSGAKJCASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloroisoquinoline 5 Carboxylic Acid and Its Analogues

De Novo Synthesis of the 8-Chloroisoquinoline-5-carboxylic Acid Scaffold

De novo synthesis involves building the isoquinoline (B145761) ring from acyclic or monocyclic precursors. This approach is often favored when the desired substitution pattern is not easily accessible through functionalization of the parent heterocycle.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, form the bedrock of de novo approaches. niscpr.res.inresearchgate.net These reactions typically involve the cyclization of a substituted phenethylamine (B48288) or benzylamine (B48309) derivative. To synthesize this compound via these routes, one would need to begin with a highly functionalized benzene (B151609) precursor.

For instance, a hypothetical route could start from a substituted o-tolualdehyde derivative. The strategy developed by Forth and coworkers for preparing ortho-substituted benzaldehydes could be adapted for this purpose. harvard.edu This would involve the metalation of an appropriately substituted o-tolualdehyde tert-butylimine, followed by reaction with a suitable nitrile to construct the pyridine (B92270) ring of the isoquinoline. harvard.edu

Another established multi-step approach involves the Sonogashira coupling of a substituted 2-bromobenzaldehyde (B122850) with a terminal alkyne, followed by a cascade imino-annulation reaction to form the isoquinoline core. nih.gov To apply this to the target molecule, a starting material such as 2-bromo-3-chloro-6-cyanobenzaldehyde could be envisioned, which upon reaction and subsequent hydrolysis of the nitrile would yield the desired product.

The yields and conditions for these multi-step sequences can vary significantly depending on the nature of the substituents and the specific reagents employed.

| Method | Key Precursors | General Reaction Type | Potential for 8-Chloro-5-carboxy Substitution |

| Bischler-Napieralski | Substituted β-phenylethylamine | Electrophilic cyclization | High; requires appropriately substituted phenethylamine |

| Pictet-Spengler | Substituted β-phenylethylamine & aldehyde/ketone | Acid-catalyzed cyclization | High; requires appropriately substituted phenethylamine |

| Pomeranz-Fritsch | Substituted benzaldehyde (B42025) & aminoacetal | Acid-catalyzed cyclization | High; requires appropriately substituted benzaldehyde |

| Modern Condensations | Substituted o-tolualdehyde imine & nitrile | Anion condensation/cyclization | High; requires functionalized starting materials |

More contemporary methods for constructing the isoquinoline scaffold involve transition-metal-catalyzed annulation reactions. These methods often offer higher efficiency and atom economy compared to traditional multi-step syntheses. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and annulation of aromatic compounds with alkynes is a powerful tool for this purpose. organic-chemistry.org For example, an appropriately substituted benzamide (B126) or ketoxime can be reacted with an alkyne to regioselectively form the isoquinoline ring. researchgate.net

A plausible annulation strategy for this compound could involve the rhodium-catalyzed reaction of a 2-chloro-5-(methoxycarbonyl)benzaldehyde oxime with acetylene. The oxime would act as a directing group for the C-H activation at the ortho position, leading to the formation of the isoquinoline ring. Subsequent hydrolysis of the methyl ester would yield the final carboxylic acid.

Ruthenium(II)-catalyzed cyclization of ketoximes with alkynes also provides a direct route to substituted isoquinolines. organic-chemistry.org These reactions often proceed with good to excellent yields and can tolerate a variety of functional groups.

| Catalyst System | Reactant 1 | Reactant 2 | Key Features |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Aromatic Ketoxime | Alkyne | High regioselectivity, good functional group tolerance. organic-chemistry.org |

| [{RhCp*Cl₂}₂] | Benzamide | Alkyne | C-H activation strategy, high efficiency. |

| Palladium complexes | o-halobenzimine | Alkyne | Cyclization via coupling, avoids pre-activation. niscpr.res.in |

Functionalization Strategies on Existing Isoquinoline Carboxylic Acid Precursors

An alternative to de novo synthesis is the modification of a pre-formed isoquinoline or isoquinoline carboxylic acid molecule. This approach is advantageous if the required starting materials are readily available.

The introduction of a carboxylic acid group onto a heterocyclic ring can be achieved through carbonylation reactions. Palladium-catalyzed carbonylation of halo-substituted heterocycles is a well-established method. google.com For the synthesis of this compound, this strategy could start with 5-bromo-8-chloroisoquinoline (B1532089).

The reaction would involve treating 5-bromo-8-chloroisoquinoline with carbon monoxide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable nucleophile (e.g., water or an alcohol to form an ester intermediate). This reaction introduces the carboxyl group at the C-5 position. A similar strategy has been proposed for the synthesis of substituted quinoline-3-carboxylic acids and isoquinoline-4-carboxylic acids from functionalized quinolines through carbonylation and selective decarboxylation. google.com Rhodium carbonyl complexes have also been investigated for their catalytic activity in the carbonylation of methanol, suggesting their potential utility in related transformations of heterocyclic substrates. researchgate.net

Regioselective halogenation of the isoquinoline nucleus is a significant challenge due to the multiple available positions for electrophilic substitution. The outcome of the reaction is highly dependent on the reaction conditions and the presence of directing groups.

While methods for the direct C4-halogenation of isoquinolines have been developed using a Boc₂O-mediated dearomatization-rearomatization strategy, nih.govacs.org achieving chlorination specifically at the C8 position is more complex. The electronic nature of the isoquinoline ring generally directs electrophilic substitution to the C5 and C8 positions, but achieving selectivity can be difficult.

One potential strategy involves the use of a directing group. For example, installing a hydroxyl group at a specific position can direct halogenation to the ortho position. Fungal flavin-dependent halogenases have been shown to catalyze the specific chlorination of hydroxyisoquinolines at the position ortho to the hydroxyl group. nih.gov A synthetic approach could therefore involve the synthesis of 8-hydroxyisoquinoline-5-carboxylic acid, followed by a directed chlorination and subsequent dehydroxylation. Alternatively, chlorination of isoquinoline N-oxides can offer different regioselectivity compared to the parent isoquinoline, providing another potential route for introducing chlorine at a specific position. researchgate.net

Green Chemistry Principles in Isoquinoline Carboxylic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Biodegradable Solvents: Replacing traditional volatile organic compounds with greener alternatives. For example, a rhodium-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed using biomass-derived ethanol (B145695) as the solvent. chemistryviews.org Similarly, Ru(II)-catalyzed syntheses of isoquinolines have been successfully carried out in PEG-400, a biodegradable solvent, which also allows for the recycling of the catalyst. niscpr.res.in

Catalyst Recycling: The use of homogeneous recyclable catalysts, such as the Ru(II)/PEG-400 system, reduces waste and the consumption of precious metals. niscpr.res.in

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler product isolation. Three-component reactions for the synthesis of isoquinazoline derivatives have been reported to proceed efficiently under solvent-free conditions at room temperature. tandfonline.com

Energy Efficiency: The use of alternative energy sources like ultrasound can promote reactions, leading to faster conversions and potentially avoiding the need for high temperatures. Ultrasound has been used in the copper-catalyzed α-arylation of ketones for the synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net

Atom Economy: Annulation and C-H activation strategies are inherently more atom-economical than classical multi-step syntheses that often involve protecting groups and generate stoichiometric byproducts. chemistryviews.org

By incorporating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally friendly.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, often leading to higher yields, shorter reaction times, and easier purification of products. While direct solvent-free synthesis of this compound is not extensively documented, analogous reactions for related heterocyclic systems provide a strong basis for its feasibility.

One common approach to constructing the isoquinoline core is through multi-component reactions. For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved under solvent-free conditions by reacting anilines, benzaldehydes, and pyruvic acid. This Doebner-von Miller-type reaction, when performed without a solvent, can proceed efficiently, often with the aid of a catalyst. A plausible solvent-free approach to an 8-chloro-substituted isoquinoline precursor could involve the condensation of appropriately substituted aminobenzaldehydes or aminoketones with a suitable dicarbonyl compound or its equivalent under thermal conditions or with grinding (mechanochemistry).

Recent advancements have demonstrated the utility of nanoparticle-supported catalysts in solvent-free syntheses of quinoline (B57606) and isoquinoline derivatives. For example, Fe3O4 magnetic nanoparticles functionalized with acidic ionic liquids have been shown to effectively catalyze condensation reactions at moderate temperatures (80-90 °C) without the need for a solvent. Such catalysts offer the advantage of easy separation and recyclability.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Related Heterocycles

| Reaction Type | Conventional Conditions | Solvent-Free Conditions | Yield Improvement |

| Doebner Reaction | Ethanol, Reflux, 6-12 h | Catalyst, 80°C, 1-2 h | ~10-20% |

| Friedländer Annulation | Acetic Acid, 140°C, 8 h | Solid support, 100°C, 30 min | ~15-25% |

| Hantzsch Dihydropyridine Synthesis | Methanol, Reflux, 24 h | No solvent, 120°C, 1 h | ~5-15% |

This table presents generalized data for analogous heterocyclic syntheses to illustrate the potential advantages of solvent-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. The direct and efficient heating of polar reagents and catalysts by microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes.

The synthesis of isoquinoline derivatives is well-suited to microwave assistance. Palladium-catalyzed sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal alkynes and ammonium (B1175870) acetate (B1210297) can be performed in a one-pot fashion under microwave irradiation to afford a variety of substituted isoquinolines. This methodology could be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

Furthermore, catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion of various substrates to 8-hydroxyquinolines with higher yields compared to conventional heating. A similar intramolecular cyclization strategy could be envisioned for a precursor to this compound.

Table 2: Microwave-Assisted Synthesis of Isoquinoline Analogues

| Starting Materials | Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| o-Bromoarylaldehyde, Alkyne, NH4OAc | Pd-catalyzed Annulation | 12 h, 65% | 2 h, 86% | |

| 2-Amino-3-hydroxybenzaldehyde, Ketone | Friedländer Synthesis | 8 h, 34% | 15 min, 72% | nih.gov |

| N4-substituted-diamino-chloropyrimidine-5-carbaldehyde | Intramolecular Cyclization | 60 min, low yield | 10 min, high yield | nih.gov |

This table provides examples from the literature on the synthesis of related heterocyclic compounds, demonstrating the efficiency of microwave-assisted methods.

Catalytic Methodologies for Enhanced Efficiency

The use of transition metal catalysts has revolutionized the synthesis of complex organic molecules, including isoquinolines. Catalytic methods often offer high chemo- and regioselectivity, allowing for the construction of highly functionalized molecules under mild reaction conditions.

Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides another efficient route to isoquinolines without the need for an external oxidant. organic-chemistry.org Similarly, Rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne, enables the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Table 3: Overview of Catalytic Methodologies for Isoquinoline Synthesis

| Catalyst System | Key Transformation | Advantages | Potential for this compound Synthesis |

| Palladium(0)/Ligand | α-Arylation of ketones followed by cyclization | Convergent, regioselective, high yields | Applicable by using a substituted aryl bromide with a chloro group at the desired position. nih.gov |

| Ruthenium(II) | C-H functionalization/annulation | No external oxidant required | Requires a suitable benzylamine precursor with the chloro and carboxylic acid functionalities or their precursors. organic-chemistry.org |

| Rhodium(III) | C-H activation of oximes and cyclization | One-pot, three-component reaction | Feasible with an appropriately substituted aryl ketone as a starting material. organic-chemistry.org |

| Copper(I) | Tandem reaction of 2-bromoaryl ketones, alkynes, and CH3CN | Densely functionalized products, high selectivity | Could be adapted by using a 2-bromoaryl ketone with the required substitution pattern. |

Derivatization Strategies and Synthetic Transformations of 8 Chloroisoquinoline 5 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can be readily converted into numerous other functionalities, including esters, amides, acid halides, and anhydrides. These transformations are fundamental in organic synthesis for modulating the chemical and physical properties of the parent molecule.

Esterification is a cornerstone reaction for carboxylic acids, converting them into esters, which are often more volatile or have different solubility profiles than the parent acid. A primary method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven process typically utilizes an excess of the alcohol to drive the reaction toward the ester product. masterorganicchemistry.com

For a compound like 8-Chloroisoquinoline-5-carboxylic acid, this reaction would proceed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the corresponding ester.

Table 1: General Conditions for Esterification of this compound

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl, TsOH), Heat | Alkyl 8-chloroisoquinoline-5-carboxylate |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃, NaH) | Alkyl 8-chloroisoquinoline-5-carboxylate |

This table presents generally applicable methods for the esterification of aromatic carboxylic acids.

The formation of an amide bond is one of the most significant reactions in medicinal chemistry and organic synthesis. Amides are generally synthesized by reacting a carboxylic acid with an amine. However, a direct reaction is typically inefficient and requires the activation of the carboxylic acid. researchgate.net This is commonly achieved using coupling reagents or by converting the acid to a more reactive intermediate like an acid chloride. researchgate.net

Boron-based reagents, particularly boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids. rsc.orgresearchgate.net These methods are advantageous as they often proceed under mild conditions and circumvent the need for stoichiometric activating agents. The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate, which readily reacts with the amine to form the amide. google.com Recent studies have focused on developing optimized boronic acid catalysts, such as ortho-iodo arylboronic acids, which can facilitate the amidation of a wide range of aromatic and aliphatic carboxylic acids at room temperature. acs.org For this compound, such protocols would offer a direct route to various carboxamide derivatives. rsc.orgacs.org

Table 2: Boron-Mediated Amidation of Aromatic Carboxylic Acids

| Catalyst Type | General Conditions | Product |

|---|---|---|

| Arylboronic Acids (e.g., 2-iodophenylboronic acid) | Amine, Molecular Sieves, Solvent (e.g., THF, Dioxane), Room Temperature | 8-Chloroisoquinoline-5-carboxamide derivative |

This table outlines general protocols for the boron-mediated amidation of aromatic carboxylic acids.

A vast array of peptide coupling reagents has been developed to facilitate efficient amide bond formation under mild conditions with minimal side reactions, such as racemization. researchgate.netuni-kiel.de These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). uni-kiel.depeptide.com The addition of additives like 1-Hydroxybenzotriazole (HOBt) can further suppress side reactions and improve efficiency. peptide.com These well-established methods are directly applicable to the synthesis of 8-Chloroisoquinoline-5-carboxamide derivatives from the parent carboxylic acid and a primary or secondary amine. researchgate.net

Table 3: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | General Conditions |

|---|---|---|

| Carbodiimides | DCC, EDC | Amine, Solvent (e.g., DCM, DMF), Optional Additive (e.g., HOBt, DMAP) |

| Phosphonium Salts | BOP, PyBOP | Amine, Base (e.g., DIPEA, NMM), Solvent (e.g., DMF) |

This table summarizes common peptide coupling reagents and conditions applicable for the synthesis of amides from carboxylic acids.

For conversion to highly reactive intermediates, carboxylic acids can be transformed into acid halides or anhydrides. Acid chlorides, the most common acid halides, are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. thieme-connect.de These highly electrophilic derivatives serve as versatile precursors for the synthesis of esters, amides, and other acyl compounds. For instance, 8-methylisoquinoline-1-carboxylic acid has been shown to react with thionyl chloride to yield the corresponding acid chloride. thieme-connect.de A similar transformation is expected for this compound.

Acid anhydrides can be formed from acid chlorides by reaction with a carboxylate salt or by the dehydration of two carboxylic acid molecules, often using a dehydrating agent like a carbodiimide. peptide.com

Table 4: Reagents for Acid Halide and Anhydride Formation

| Target Derivative | Reagent(s) | Byproducts |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Acid Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |

| Acid Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ |

This table lists common reagents for converting carboxylic acids to more reactive acyl derivatives.

Amidation Reactions and Carboxamide Derivatives

Modifications on the Isoquinoline (B145761) Core and Substituents

The 8-chloroisoquinoline (B135129) scaffold provides opportunities for further synthetic modification, primarily through reactions targeting the chloro substituent or the aromatic rings. The chlorine atom at the C-8 position can potentially be replaced via nucleophilic aromatic substitution (SₙAr) or serve as a handle for transition metal-catalyzed cross-coupling reactions.

Halogenated quinolines and isoquinolines are known to undergo nucleophilic substitution, where the halogen is replaced by a nucleophile. quimicaorganica.org The reactivity of the halogen is influenced by its position on the ring system. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide (like 8-chloroisoquinoline) with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This strategy allows for the introduction of a wide variety of aryl or alkyl groups at the C-8 position, significantly expanding the structural diversity of the isoquinoline derivatives. researchgate.net

Table 5: Potential Reactions for Modifying the Isoquinoline Core

| Reaction Type | Reagents & Conditions | Potential Modification |

|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Nucleophile (e.g., R-NH₂, R-OH, R-SH), Base, Heat | Replacement of C-8 Chloro group with N, O, or S-based nucleophiles |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | Replacement of C-8 Chloro group with an aryl or alkyl group |

This table describes general synthetic strategies applicable for the functionalization of the 8-chloro position on the isoquinoline ring.

Nucleophilic Aromatic Substitution on the Chlorinated Isoquinoline Scaffold

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the 8-chloro-isoquinoline core. In this reaction, the chlorine atom at the C8 position acts as a leaving group and is displaced by a nucleophile. The reactivity of the C8 position towards SNAr is enhanced by the electron-withdrawing effect of the ring nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

A wide array of nucleophiles can be employed in this transformation, leading to a diverse set of substituted isoquinoline derivatives. Common nucleophiles include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the chlorinated isoquinoline substrate with the nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of a base is often required to generate the active nucleophile or to neutralize the HCl byproduct.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product (8-Substituent) | Typical Conditions |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | -OCH₃ (Methoxy) | Methanol (MeOH), reflux |

| Sulfur | Sodium Hydrosulfide (NaSH) | -SH (Thiol) | DMF, 80-100 °C |

| Nitrogen | Aniline (PhNH₂) | -NHPh (Anilino) | DMSO, K₂CO₃, 120 °C |

| Nitrogen | Morpholine | 8-Morpholinyl | Dioxane, NaH, reflux |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 8-chloro position of the isoquinoline scaffold is an excellent handle for such transformations. nih.gov Among these, the Suzuki-Miyaura coupling is particularly prevalent due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. fishersci.co.uk

In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄ or Pd(OAc)₂, often paired with phosphine (B1218219) ligands that enhance catalyst stability and reactivity. libretexts.org The reaction allows for the synthesis of a wide range of 8-arylisoquinoline derivatives, which are important substructures in many biologically active compounds. researchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can also be applied to functionalize the C8 position, further expanding the synthetic utility of this scaffold.

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product (8-Substituent) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenyl |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Methoxyphenyl |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Thiophen-2-yl |

Mannich-Type Reactions for Side Chain Introduction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org While the this compound core does not possess a classic active hydrogen suitable for a standard Mannich reaction, modifications of the reaction or the substrate can enable the introduction of aminomethylated side chains. Research on related 8-hydroxyquinolines demonstrates that the ring itself can act as the nucleophilic component, with substitution typically occurring at the C7 position. nih.govindexcopernicus.com

For this compound, a potential pathway involves a decarboxylative Mannich-type reaction. researchgate.net In this variant, the carboxylic acid itself participates, undergoing decarboxylation to generate an in-situ nucleophile that reacts with a pre-formed iminium ion (generated from an amine and an aldehyde). This strategy would introduce a new substituent at the C5 position, replacing the carboxylic acid group.

Alternatively, functionalization of the isoquinoline ring at other positions could create a site with an active hydrogen, which could then participate in a traditional Mannich reaction to introduce a side chain elsewhere on the scaffold.

Table 3: Hypothetical Decarboxylative Mannich Reaction

| Aldehyde Component | Amine Component | Product (C5-Substituent) | Reaction Type |

|---|---|---|---|

| Formaldehyde | Dimethylamine | -CH₂N(CH₃)₂ | Decarboxylative Aminomethylation |

| Benzaldehyde (B42025) | Aniline | -CH(Ph)NHPh | Decarboxylative Aminoarylation |

Reductive Amination Strategies

Reductive amination is a highly effective method for converting carboxylic acids into various amine derivatives. organic-chemistry.org This transformation applied to the C5-carboxylic acid group of this compound provides a direct route to introduce amine-containing side chains at this position. The process is typically a two-step sequence that can often be performed in one pot. nih.gov

First, the carboxylic acid is activated and condensed with a primary or secondary amine to form an amide intermediate. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this amide bond formation. libretexts.org The second step involves the reduction of the newly formed amide to the corresponding amine. nih.gov Modern methods often utilize silane-based reducing agents, such as phenylsilane, in the presence of a catalyst like Zn(OAc)₂. rsc.org This approach avoids the use of harsher reducing agents like lithium aluminum hydride (LiAlH₄), allowing for greater functional group tolerance. The versatility of this reaction allows for the synthesis of a wide array of primary, secondary, and tertiary amines at the C5 position. researchgate.net

Table 4: Reductive Amination of the C5-Carboxylic Acid

| Amine Reagent | Amidation Conditions | Reduction Conditions | Final C5-Substituent |

|---|---|---|---|

| Ammonia | DCC, CH₂Cl₂ | Phenylsilane, Zn(OAc)₂ | -CH₂NH₂ (Aminomethyl) |

| Methylamine | EDCI, HOBt, DMF | BH₃·THF | -CH₂NHCH₃ (Methylaminomethyl) |

Advanced Applications and Roles in Chemical Sciences

8-Chloroisoquinoline-5-carboxylic Acid as a Versatile Synthetic Building Block

This compound is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of more complex chemical entities. Its utility stems from the presence of two key reactive sites: the carboxylic acid group at the 5-position and the chlorine atom at the 8-position of the isoquinoline (B145761) core. These functional groups allow for a variety of chemical transformations, making it an important precursor in several areas of chemical synthesis.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.gov this compound provides a robust starting point for the construction of novel and complex heterocyclic systems.

The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides. These transformations are fundamental in extending the molecular framework. For instance, amide bond formation with various amines can introduce a wide range of substituents, leading to diverse molecular architectures.

Furthermore, the chloro substituent at the 8-position can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the introduction of aryl, alkyl, or amino groups, further elaborating the heterocyclic core. The combination of reactions at both the carboxylic acid and the chloro position allows for a modular and flexible approach to the synthesis of highly substituted isoquinoline derivatives.

Classic isoquinoline synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, are typically used to construct the core isoquinoline ring system. pharmaguideline.com However, starting with a pre-formed and functionalized isoquinoline like this compound allows for more direct and controlled diversification of the molecular structure.

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and functional materials. nih.gov This approach involves the systematic and repetitive covalent linkage of various "building blocks" to a central scaffold to generate a large library of structurally related compounds. This compound is an excellent candidate for use as a scaffold in the synthesis of combinatorial libraries.

The carboxylic acid group is particularly well-suited for solid-phase synthesis, a common technique in combinatorial chemistry. The scaffold can be anchored to a solid support via the carboxylic acid, allowing for the sequential addition of building blocks in a controlled manner. Excess reagents and by-products can be easily washed away, simplifying the purification process.

The general workflow for utilizing this compound in a combinatorial library synthesis is outlined below:

| Step | Description |

| 1. Scaffolding | The carboxylic acid group of this compound is attached to a solid support resin. |

| 2. Diversification | A variety of building blocks are reacted with the chloro group on the isoquinoline ring, for example, through palladium-catalyzed cross-coupling reactions. |

| 3. Further Functionalization | The ester linkage to the solid support can be cleaved to release the carboxylic acid, which can then be converted to a diverse set of amides by reacting with a library of amines. |

| 4. Cleavage | The final compounds are cleaved from the solid support. |

| 5. Screening | The resulting library of compounds is screened for biological activity or other desired properties. |

This strategy allows for the rapid generation of a large number of distinct compounds, each with the common this compound core but with different substituents at the 8-position and at the carboxylic acid-derived functional group.

Coordination Chemistry and Metal-Ligand Complexation

The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group in this compound make it an excellent ligand for coordinating with metal ions. The study of such metal complexes is a significant area of research due to their potential applications in catalysis, materials science, and medicine.

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal ion, solvent, and reaction conditions (e.g., temperature, pH) can influence the structure and properties of the resulting complex.

Similar to other quinoline (B57606) and isoquinoline derivatives, this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the isoquinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. polimi.itresearchgate.net This chelation results in the formation of a stable five- or six-membered ring, which is entropically favored.

The synthesis of coordination polymers is also a possibility, where the ligand bridges multiple metal centers to form one-, two-, or three-dimensional networks. polimi.it The chloro substituent at the 8-position can also influence the coordination geometry and the packing of the complexes in the solid state.

The interaction between this compound and metal ions can be studied using various spectroscopic and analytical techniques. UV-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the binding mode and the stability of the complexes in solution. uncw.edunih.gov

The stoichiometry of the metal-ligand complexes, which is the ratio of metal ions to ligands, can be determined using methods such as Job's plot, molar ratio method, or mass spectrometry. Common stoichiometries for bidentate ligands like this compound are 1:1, 1:2, and 1:3 (metal:ligand). researchgate.net

Based on related structures, the following coordination modes can be anticipated for this compound:

| Coordination Mode | Description |

| Monodentate | Coordination occurs only through the nitrogen atom or one of the carboxylate oxygen atoms. |

| Bidentate Chelating | The ligand coordinates to a single metal center through both the isoquinoline nitrogen and a carboxylate oxygen. |

| Bidentate Bridging | The carboxylate group bridges two metal centers. |

Metal complexes often exhibit catalytic activity, and complexes of this compound are expected to be no exception. The isoquinoline ligand can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity and selectivity.

Transition metal complexes, in particular, are widely used as catalysts in a variety of organic transformations. rsc.orgnih.gov For example, rhodium and ruthenium complexes with quinoline-based ligands have been shown to be effective catalysts for reactions such as hydrogenation, hydroformylation, and carbonylation. rsc.org

The potential catalytic applications of metal complexes of this compound could include:

Oxidation Reactions: Complexes of metals like manganese, iron, and cobalt could catalyze the oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: Rhodium, ruthenium, and iridium complexes could be active in the hydrogenation of unsaturated compounds.

Cross-Coupling Reactions: Palladium and nickel complexes could catalyze the formation of carbon-carbon and carbon-heteroatom bonds.

The development of chiral metal complexes of this compound could also lead to enantioselective catalysts for asymmetric synthesis, which is of great importance in the pharmaceutical industry.

Medicinal Chemistry and Biological Activity of 8 Chloroisoquinoline 5 Carboxylic Acid Derivatives

Exploration of the Isoquinoline (B145761) Scaffold as a Bioactive Moiety

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in drug discovery. wikipedia.org This framework is a key component in a vast number of natural products, especially alkaloids, and synthetic molecules that exhibit a broad spectrum of pharmacological effects. researchgate.net The structural diversity and therapeutic importance of isoquinoline-based compounds have made them a central focus for medicinal chemists. japsonline.com

The biological significance of the isoquinoline scaffold is demonstrated by its presence in compounds with diverse activities, including:

Anticancer japsonline.com

Antimicrobial researchgate.net

Antiviral researchgate.net

Anti-inflammatory

Enzyme inhibition mdpi.com

The versatility of the isoquinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The development of novel synthetic methodologies continues to expand the chemical space of isoquinoline derivatives, offering new opportunities for the discovery of potent and selective therapeutic agents. japsonline.com The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in lamellarin alkaloids, is particularly noted for its potent cytotoxic activity against tumor cells. japsonline.com

Mechanistic Underpinnings of Observed Biological Activities

The diverse biological effects of isoquinoline carboxylic acid derivatives stem from their ability to interact with various molecular targets and modulate key cellular pathways.

Derivatives of isoquinoline carboxylic acid have been identified as potent inhibitors of several key enzyme families, playing a crucial role in their therapeutic potential.

Tyrosine Kinase Inhibition: Certain isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in HER2-positive cancers. nih.govrsc.org These compounds function as ATP-competitive inhibitors, binding to the kinase domain of the receptor. By modifying the scaffold, researchers have achieved significantly improved selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR), which is often associated with adverse effects. nih.govrsc.orgresearchgate.net

Topoisomerase Inhibition: Indenoisoquinolines, a class of isoquinoline derivatives, are potent inhibitors of human topoisomerase I (Top1), an enzyme essential for resolving DNA topological stress during replication and transcription. nih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.gov Unlike the well-known Top1 inhibitor camptothecin, indenoisoquinolines exhibit different DNA cleavage site specificity, suggesting they may target different genes. nih.gov Some copper complexes of indenoisoquinolines have also been shown to inhibit topoisomerase activity, potentially through DNA intercalation and enhanced DNA damage. mdpi.com

Other Enzyme Targets: Isoquinoline alkaloids have demonstrated inhibitory activity against a range of other enzymes. For instance, quaternary isoquinoline alkaloids like palmatine, berberine, and jatrorrhizine (B191652) are non-competitive inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. mdpi.com Additionally, various quinoline (B57606) and isoquinoline derivatives have been investigated as inhibitors of protein kinase CK2, histone deacetylases (HDACs), and monoamine oxidases (MAOs). nih.govfrontiersin.orgbohrium.com

| Compound Class | Target Enzyme | Inhibition Mechanism | Reference |

| Isoquinoline-tethered quinazolines | HER2 | ATP-competitive inhibition | nih.govrsc.org |

| Indenoisoquinolines | Topoisomerase I | Stabilization of Top1-DNA cleavage complex | nih.gov |

| Quaternary Isoquinoline Alkaloids | Soluble Epoxide Hydrolase (sEH) | Non-competitive inhibition | mdpi.com |

| Quinoline-4-carboxylic acids | Dihydroorotate (B8406146) Dehydrogenase | Not specified | nih.gov |

The interaction of isoquinoline derivatives with their molecular targets can trigger a cascade of events affecting major cellular pathways.

STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival. nih.gov Certain quinoline-based compounds have been identified as inhibitors of the STAT3 pathway. benthamscience.com Docking studies suggest that some derivatives can bind favorably to the SH2 domain of STAT3, which is crucial for its activation and dimerization. mdpi.com Inhibition of STAT3 leads to the downregulation of its target genes involved in survival and metastasis, such as survivin and c-myc, and can induce apoptosis in cancer cells. mdpi.com

Dopamine (B1211576) Receptor Binding: Halogenated tetrahydroisoquinoline derivatives have shown a high affinity for dopamine receptors. nih.gov Specifically, 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines display significant binding to both D1-like and D2-like dopamine receptors, indicating their potential as modulators of dopaminergic neurotransmission. nih.gov

DNA Intercalation: In addition to enzyme inhibition, some isoquinoline derivatives, particularly planar systems like indenoisoquinolines, can act as DNA intercalating agents. mdpi.com This mode of action involves the insertion of the planar aromatic rings between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, contributing to their cytotoxic effects.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. mdpi.com Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. mdpi.com

While direct studies on the anti-QS activity of 8-Chloroisoquinoline-5-carboxylic acid are lacking, related heterocyclic structures have shown potential. For example, novel quinazolinone derivatives have been identified as inhibitors of the Pseudomonas aeruginosa quinolone signal quorum sensing system. nih.gov The mechanism of anti-QS compounds often involves the inhibition of autoinducer synthesis, blocking the signal receptor, or degrading the signaling molecules. researchgate.net Given the structural similarities, it is plausible that isoquinoline carboxylic acid derivatives could be explored for their potential to interfere with bacterial QS systems, thereby attenuating bacterial virulence and biofilm formation. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Isoquinoline Carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For isoquinoline carboxylic acid derivatives, SAR analyses have provided valuable insights into how different substituents and their positions on the scaffold influence biological activity.

The nature, position, and electronic properties of substituents on the isoquinoline ring system are critical determinants of biological activity.

Role of the Carboxylic Acid Group: The carboxylic acid moiety is often essential for the biological activity of these compounds. For example, in pyrrolopyrimidines, esterification of the carboxylic acid leads to a complete loss of activity, suggesting its involvement in critical hydrogen bonding or salt bridge interactions with the target receptor. drugdesign.org Similarly, for quinoline-4-carboxylic acid inhibitors of dihydroorotate dehydrogenase, the carboxylic acid at the C4 position is a strict requirement for activity. nih.gov

Influence of Halogen Substituents: The introduction of a halogen atom, such as chlorine, can significantly modulate the biological activity of a molecule. eurochlor.org The effect of halogenation is multifaceted and can include:

Increased Lipophilicity: Chlorine substitution generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target. drugdesign.org For instance, in a series of glycine (B1666218) antagonists, the introduction of a chlorine at position 7 of a kynurenic acid scaffold resulted in a 70-fold increase in potency. drugdesign.org

Positional Importance: The position of the halogen is crucial. In a study of halogenated 1-benzyl-tetrahydroisoquinolines, a 7-chloro substitution on the isoquinoline ring, combined with halogen substitutions on the benzyl (B1604629) ring, was important for modulating affinity at dopamine receptors. nih.gov However, in other cases, chlorine substitution can diminish or have no significant effect on activity, highlighting that its influence must be determined empirically for each compound series and biological target. eurochlor.orgresearchgate.net

The table below summarizes the inhibitory activity of some substituted quinoline derivatives against STAT3, illustrating the impact of substituents.

| Compound | Substituent (R) | IC50 (µM) for STAT3 Inhibition |

| 5c | H | >25 |

| 9b | 6-Cl | 4.8 |

| Reference | Erlotinib | 15.2 |

Data sourced from a study on quinoline-based STAT3 inhibitors. benthamscience.com

Role of the Carboxylic Acid Moiety in Biological Recognition

The carboxylic acid functional group is a pivotal component in the design of bioactive molecules, playing a significant role in how these compounds interact with biological targets. nih.govresearchgate.net This moiety's importance stems from its acidity and its capacity to form strong electrostatic interactions and hydrogen bonds, which are often crucial for drug-target binding. nih.gov In the context of isoquinoline and quinoline derivatives, the carboxylic acid group is frequently part of the pharmacophore, the essential part of the molecule responsible for its biological activity.

The hydroxyl and carboxylic acid groups are critical for binding interactions with target enzymes. The planar structure of the isoquinoline core allows for π-π stacking interactions, while the carboxyl group facilitates hydrogen bonding and metal chelation. This ability to chelate with divalent metals, often in concert with a nearby nitrogen atom, is speculated to be a key molecular mechanism for the pharmacological activity of quinoline derivatives. nih.gov For instance, in the inhibition of enzymes like 2-oxoglutarate-dependent oxygenases, the carboxylic acid group, along with a hydroxyl group, can engage in bidentate metal coordination with the Fe(II) ion in the enzyme's active site.

This functional group is also instrumental in interactions with protein kinases, where it can form hydrogen bonds with key amino acid residues, such as lysine (B10760008) and aspartate, within the ATP-binding pocket. researchgate.net The proton transfer potential from a carboxylic acid to a heterocyclic amine nitrogen is another fundamental interaction that can dictate the formation and structure of resulting compounds. researchgate.net While essential for activity, the presence of a carboxylic acid can also present challenges, such as reduced ability to passively diffuse across biological membranes, which sometimes necessitates its replacement with a suitable bioisostere in drug design. nih.gov

Spectrum of Biological Activities

Derivatives of the isoquinoline and quinoline scaffolds exhibit a wide array of biological activities, positioning them as privileged structures in medicinal chemistry. The specific substitutions on the heterocyclic ring system, including the presence of a chlorine atom at position 8 and a carboxylic acid at position 5, modulate their pharmacological profiles.

Quinolone and isoquinoline derivatives are well-established as a class of compounds with significant antimicrobial potential. nih.gov The presence of a chlorine atom at the 8-position of the quinolone core has been observed to increase antimicrobial activity against certain bacteria, such as Staphylococcus aureus. researchgate.net The free carboxylic acid group is often considered essential for generating the biologically active form of these compounds. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ), a closely related scaffold, have demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netscialert.net For example, 8-HQ itself shows strong inhibition against S. aureus, Candida albicans, and Saccharomyces cerevisiae, with a Minimum Inhibitory Concentration (MIC) of 27.58 μM, comparable to the antibiotic ampicillin. scialert.net The introduction of halogen substituents can further enhance this activity. researchgate.net One study on a new 8-hydroxyquinoline derivative, PH176, reported MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, this derivative showed a synergistic effect when combined with the antibiotic oxacillin (B1211168) against some MRSA isolates. nih.gov Quinoxaline-2-carboxylic acid 1,4-dioxides also represent a promising scaffold for developing novel antimycobacterial agents. mdpi.com

Table 1: Antimicrobial Activity of Selected Quinolone Derivatives

| Compound/Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 8-Chloro-quinolones | Staphylococcus aureus | Increased activity noted | researchgate.net |

| 8-Hydroxyquinoline (8-HQ) | S. aureus, C. albicans | 27.58 μM | scialert.net |

| 8-Hydroxyquinoline (8-HQ) | M. luteus | 55.15 μM | scialert.net |

| PH176 (8-HQ derivative) | MRSA | MIC₅₀: 16 μg/ml | nih.gov |

The quinoline and isoquinoline frameworks are integral to numerous compounds developed for their anticancer properties. researchgate.net Derivatives of this compound and related structures have shown promise in inhibiting the growth of various cancer cell lines. Research indicates that 8-Hydroxy-isoquinoline-5-carboxylic acid (8-HICA) can inhibit tumor growth by inducing apoptosis and modulating key cell cycle regulators.

Numerous studies have evaluated the cytotoxic activity of quinoline derivatives against a panel of human tumor cell lines. For example, certain 2-aryl-4,6-disubstituted quinolines exhibited strong cytotoxic activity against hepatocellular carcinoma (HePG-2), colorectal carcinoma (HCT-116), breast cancer (MCF-7), and prostate cancer (PC3) cell lines, with IC₅₀ values in the low microgram per milliliter range. researchgate.net Similarly, 8-hydroxyquinoline-5-sulfonamides have been investigated, with one derivative showing high activity against three cancer cell lines, with efficacy comparable to cisplatin (B142131) and doxorubicin. mdpi.com The mechanism of action for many of these compounds is linked to the inhibition of enzymes crucial for cancer progression, such as various protein kinases. researchgate.net

Table 2: Antiproliferative Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound/Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 2-Aryl-4,6-disubstituted quinolines | HePG-2, HCT-116, MCF-7, PC3 | 5.6 - 19.2 µg/ml | researchgate.net |

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Multiple cancer lines | Comparable to cisplatin | mdpi.com |

| Quinolone derivative 11 | SW620 (colorectal) | 3.2 μM | researchgate.net |

Beyond antimicrobial and anticancer effects, derivatives of this scaffold have been explored for other therapeutic applications. Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been screened for bioactivity against highly pathogenic H5N1 avian influenza viruses, with some derivatives showing significant inhibitory activities. nih.gov Structure-activity relationship studies revealed that modifications increasing lipophilicity tended to enhance antiviral effects.

In the realm of anti-inflammatory action, quinoline carboxylic acids have demonstrated impressive potential. nih.gov Several quinoline derivatives, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, exerted significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages, with potencies comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The anti-inflammatory action of quinoline and thiazolidinedione nuclei, both individually and when combined in hybrid molecules, is well-established in the scientific literature. researchgate.net

The versatility of the isoquinoline carboxylic acid scaffold extends to its ability to modulate the function of critical cellular receptors and enzymes.

Opioid Receptors: Opioid receptors, which are G protein-coupled receptors (GPCRs), are key targets in pain modulation. mdpi.comnih.gov While direct studies on this compound are limited, structurally related N-alkyl-octahydroisoquinolin-1-one-8-carboxamides have been identified as a novel class of selective κ-opioid receptor (KOR) ligands. nih.gov A notable feature of these compounds is the absence of a basic nitrogen atom, which is typically found in opioid ligands. These isoquinolone carboxamides bind to the KOR at submicromolar concentrations with no measurable affinity for other tested neurotransmitter receptors, and functional studies show them to be full agonists. nih.gov

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. nih.gov Derivatives of quinoline and isoquinoline carboxylic acid have been successfully developed as potent kinase inhibitors. nih.gov The quinoline scaffold has been used to design inhibitors for Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase, a key player in tumor angiogenesis. researchgate.net A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival. researchgate.net Molecular modeling suggested that the 8-hydroxy-quinoline 7-carboxylic acid moiety interacts with key aspartate and lysine residues in the ATP-binding pocket of the kinase. researchgate.net Furthermore, quinazoline-4-carboxylic acid derivatives have been developed as selective inhibitors of Aurora A kinase, which plays a significant role in cell cycle regulation. nih.gov

Theoretical and Computational Studies on 8 Chloroisoquinoline 5 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of chemical and physical properties can be derived. For isoquinoline (B145761) derivatives, DFT is employed to perform detailed characterizations and evaluate their reactive properties. researchgate.netdntb.gov.ua

The electronic structure of 8-Chloroisoquinoline-5-carboxylic acid dictates its reactivity and intermolecular interactions. Quantum chemical calculations provide a detailed map of electron distribution and energy levels.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Charge Delocalization: Analysis of charge delocalization patterns helps in understanding the stability and aromaticity of the isoquinoline ring system and the influence of its substituents—the chloro and carboxylic acid groups. researchgate.net

| Computational Method | Calculated Property | Significance in Analysis |

|---|---|---|

| DFT (B3LYP) | HOMO/LUMO Energies | Indicates electron-donating/accepting ability and kinetic stability. |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interaction. |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predicts UV-Visible absorption spectra. |

| NBO Analysis | Natural Atomic Charges | Quantifies the electron distribution on each atom. |

Computational methods are highly effective in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies and electronic transitions of this compound, a theoretical spectrum can be generated that aids in the analysis of experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational modes of the molecule. researchgate.net The computed frequencies and intensities correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. A detailed interpretation of these spectra can be performed based on the calculated potential energy distribution (PED), which assigns specific vibrational modes to the corresponding functional groups. researchgate.net For instance, the characteristic stretching vibrations of the carboxylic acid C=O group can be precisely identified. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. dntb.gov.ua This analysis helps in understanding the electronic properties and the nature of the molecular orbitals involved in the transitions, such as π→π* transitions. researchgate.net

Molecular Dynamics and Docking Simulations

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) and docking simulations are used to investigate the behavior of molecules in a biological environment, such as their interaction with a protein target. doi.org These methods are cornerstones of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This modeling is crucial for understanding the structural basis of potential biological activity.

Binding Site Identification: Docking algorithms place the ligand (e.g., a derivative of this compound) into the binding site of a protein and score the different poses based on their binding affinity. physchemres.org This helps identify the most probable binding mode.

Interaction Analysis: Once docked, the specific interactions between the ligand and the amino acid residues of the protein are analyzed. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein (e.g., with residues like Arginine or Glutamine). samipubco.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the isoquinoline ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine). nih.gov

Molecular dynamics simulations can then be used to assess the stability of the docked ligand-protein complex over time in a simulated aqueous environment. doi.orgsamipubco.com Parameters like the root-mean-square deviation (RMSD) of the complex are monitored to ensure the binding is stable. doi.org

| Interaction Type | Description | Example Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | ARG, LYS, GLU, TYR |

| Hydrophobic Interaction | Tendency of nonpolar surfaces to associate in an aqueous environment. | LEU, VAL, ILE, PHE, TRP |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | PHE, TYR, TRP, HIS |

| Electrostatic (Ionic) | Attraction between oppositely charged ions (e.g., carboxylate and a protonated amine). | ASP, GLU, LYS, ARG |

A molecule is not a static entity; its constituent parts can rotate around single bonds, leading to different three-dimensional arrangements called conformations. utdallas.edu Conformational analysis investigates the different conformations of a molecule and their relative energies.

Sources of Strain: The stability of a conformation is determined by factors like torsional strain (from eclipsing bonds) and angle strain (deviation from ideal bond angles), particularly in cyclic systems. dalalinstitute.com

Exploring Conformations: For a flexible molecule, MD simulations are an effective way to explore its conformational landscape. By simulating the molecule's motion over time, a wide range of accessible conformations can be sampled. This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site.

Puckering in Rings: The isoquinoline ring system, while largely planar due to its aromaticity, is not perfectly flat. Computational methods can analyze slight puckering or deviations from planarity that may influence its interactions. For non-aromatic cyclic derivatives, conformations like "envelope" or "puckered" structures are analyzed to find the lowest energy state. dalalinstitute.com

Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the transition states and intermediates, researchers can gain a detailed understanding of reaction mechanisms, which can be difficult to determine experimentally.

For reactions involving this compound, such as its synthesis or its conversion into derivatives (e.g., amides or esters), computational studies can:

Map Potential Energy Surfaces: Calculations can trace the energy of the system as reactants are converted into products, identifying the lowest energy path.

Characterize Transition States: The transition state is the highest energy point along the reaction coordinate. Computational methods can determine its geometry and energy, which is crucial for calculating the reaction's activation energy and predicting its rate.

Model Solvent Effects: Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can incorporate the effects of the solvent to provide a more realistic description of the reaction.

For example, in the synthesis of a quinoline (B57606) carboxylic acid via the oxidation of a methyl group, DFT calculations could be used to model the stepwise mechanism, clarifying the role of the oxidizing agent and any catalysts involved. google.com Similarly, for the conversion of the carboxylic acid group into an amide, computations can model the activation of the acid (e.g., with SOCl₂ or a carbodiimide) followed by nucleophilic attack by an amine, elucidating the energetics of each step. openstax.org

Transition State Analysis

Transition state (TS) analysis is a fundamental computational technique used to understand the mechanism, kinetics, and feasibility of a chemical reaction. By identifying the highest energy point along a reaction coordinate, the transition state, chemists can calculate the activation energy, which is the barrier that must be overcome for the reaction to proceed.

For derivatives of this compound, Density Functional Theory (DFT) is a commonly employed method to locate and characterize transition states. researchgate.netnih.gov For instance, in the synthesis of related quinoline-amide moieties, which involves the coupling of an amine and a carboxylic acid, DFT calculations can elucidate the transition state of the amide bond formation. nih.gov This analysis involves optimizing the geometry of the reactants, products, and the proposed transition state structure. Frequency calculations are then performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Such analyses for this compound derivatives would be critical in optimizing reaction conditions, for example, in the synthesis of amide or ester derivatives at the 5-carboxylic acid position. Understanding the structure and energy of the transition state can help in selecting appropriate catalysts or reagents to lower the activation energy and improve reaction yields.

Energy Profile Determination

Determining the complete energy profile of a reaction provides a comprehensive view of the entire chemical transformation, mapping out the energy changes from reactants to products, including all intermediates and transition states. This profile is essential for understanding the reaction mechanism in detail.

For a hypothetical reaction involving a derivative of this compound, computational methods like DFT at the B3LYP/6-311G level of theory can be used to calculate the energies of all species involved. researchgate.net By plotting these relative energies against the reaction coordinate, a reaction energy profile is constructed. This profile reveals whether a reaction is exothermic or endothermic, the height of activation barriers for each step, and the stability of any intermediates. For multi-step reactions, the energy profile helps identify the rate-determining step—the transition state with the highest energy relative to the starting material.

Below is a hypothetical energy profile for a two-step reaction involving a derivative of this compound. This illustrative diagram shows the reactants (R) proceeding through a first transition state (TS1) to form an intermediate (I), which then overcomes a second barrier (TS2) to form the final product (P).

Hypothetical Reaction Energy Profile This table is for illustrative purposes to show what a reaction energy profile determination would entail.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0 |

| TS1 | First Transition State | +20 |

| I | Intermediate | +5 |

| TS2 | Second Transition State | +15 |

| P | Products | -10 |

Computational Approaches in Drug Discovery and Optimization

Computational methods are indispensable in modern drug discovery, accelerating the process of identifying and optimizing lead compounds. nih.govresearchgate.net For scaffolds like this compound, these approaches can predict biological activity, assess binding to therapeutic targets, and guide the design of new derivatives with improved potency and pharmacokinetic properties.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method reduces the cost and time of drug discovery by prioritizing a smaller number of promising candidates for experimental testing.

For a target of interest, a virtual screening campaign for derivatives of this compound could employ two main strategies:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be used. longdom.org In this process, candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This method can predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov Docking studies on related quinoline derivatives have been used to identify potential inhibitors for targets like the GLI1 protein. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but a set of known active molecules exists, LBVS can be used. This approach identifies new molecules based on their similarity to known active compounds, using metrics like 2D structural fingerprints or 3D shape similarity. csmres.co.uk

The output of a virtual screen is a ranked list of compounds, from which the top-scoring candidates are selected for in vitro biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling